5-(Aminomethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide

CNS Drug Discovery Lipophilicity Optimization Physicochemical Profiling

Fragment-based CNS screening demands high-purity building blocks with favorable physicochemical profiles. 5-(Aminomethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide addresses this need as a bifunctional oxadiazole scaffold supplied as hydrochloride salt (≥95% purity). • LogD(7.4) = -1.29 & TPSA 94.04 Ų for optimal CNS MPO desirability • Primary aminomethyl handle enables direct amide conjugation to carboxylates for drug-linker constructs • N-Methylcarboxamide increases LogD by +0.24 vs. des-methyl analog, enhancing passive permeability

Molecular Formula C5H8N4O2
Molecular Weight 156.145
CAS No. 1209584-76-8
Cat. No. B597714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide
CAS1209584-76-8
Synonyms5-(aminomethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide(SALTDATA: HCl)
Molecular FormulaC5H8N4O2
Molecular Weight156.145
Structural Identifiers
SMILESCNC(=O)C1=NOC(=N1)CN
InChIInChI=1S/C5H8N4O2/c1-7-5(10)4-8-3(2-6)11-9-4/h2,6H2,1H3,(H,7,10)
InChIKeyIHCLUHJPHXLHTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 5-(Aminomethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide


5-(Aminomethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide (CAS 1209584-76-8) is a bifunctional 1,2,4-oxadiazole building block that is typically supplied as a hydrochloride salt. It is characterized by a primary aminomethyl handle for conjugation and an N-methylcarboxamide moiety that modulates hydrogen-bonding capacity and lipophilicity relative to des-methyl analogs [1]. Its computed physicochemical profile, including a LogD(7.4) of -1.29 and a topological polar surface area (TPSA) of 94.04 Ų, places it in a favorable property space for CNS drug discovery [2].

Bifunctional oxadiazole building block with primary amine conjugation handle.
Supplied as hydrochloride salt to support consistent solubility and handling.
Reported physicochemical profile falls within CNS drug discovery property space.

Why Generic Substitution Fails for 5-(Aminomethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide


In-class analogs like 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxamide (missing N-methyl) or 5-(chloromethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide (amine-to-chloride swap) cannot be used as generic substitutes. Each functional group change creates a distinct physicochemical and reactivity profile. For example, the presence of the N-methyl group in the target compound significantly alters LogD(7.4) by +0.24 units compared to its des-methyl counterpart, directly impacting passive permeability and CNS penetration potential [1][2]. Replacing the aminomethyl group with a chloromethyl group increases LogP by over 1.2 units and drastically changes the compound's reactivity from a nucleophilic amine to an electrophilic alkyl chloride, redirecting its entire synthetic utility .

Des-methyl analog (missing N-methyl)

Removing the N-methyl group measurably lowers lipophilicity, which may alter passive permeability and CNS penetration interpretation. Physicochemical profile shift can confound structure-activity comparison.

Chloromethyl analog (amine-to-chloride swap)

Replacing the aminomethyl with chloromethyl substantially increases LogP and converts the nucleophilic amine into an electrophilic alkyl chloride, redirecting synthetic utility away from amide-bond bioconjugation.

Quantitative Comparator Data for 5-(Aminomethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide


N-Methyl vs. Des-Methyl Lipophilicity Comparison

The N-methyl substitution on the carboxamide of the target compound increases lipophilicity, quantified by a LogD(7.4) of -1.29, compared to the des-methyl analog, 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxamide, which has a LogD(7.4) of -1.53 [1][2]. This +0.24 unit shift is significant for passive membrane permeability and CNS penetration potential.

N-Methyl Lipophilicity
Head-to-head
Target LogD(7.4): -1.29
Des-methyl analog: -1.53
Difference: +0.24 units (increased lipophilicity)
Supports lipophilicity-tuning context for CNS candidate design.
Computational prediction (JChem, free base forms).
CNS Drug Discovery Lipophilicity Optimization Physicochemical Profiling

Aminomethyl vs. Chloromethyl Lipophilicity Switch

Replacing the aminomethyl group with a chloromethyl group results in a dramatic shift from a hydrophilic to a more lipophilic compound. The target compound has a computed LogP of -1.20, while its direct chlorinated analog, 5-(chloromethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide, has a LogP of 0.02 [1]. This LogP difference of 1.22 units denotes a >10-fold theoretical increase in partition coefficient.

Amine vs Chloride LogP
Head-to-head
Target LogP: -1.20
Chloromethyl analog LogP: 0.02
Difference: 1.22 LogP units (hydrophobic shift)
Highlights nucleophilic handle retention vs lipophilic shift.
Computational prediction (JChem/Hit2Lead).
Bioconjugation Chemical Probe Design Fragment-Based Drug Discovery

TPSA and Rotatable Bonds: Carboxamide vs. Ester

The carboxamide functionality of the target compound yields a distinct TPSA and rotatable bond profile relative to its ester-based analog. The target compound has a TPSA of 94.04 Ų and 3 rotatable bonds, while ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate has a TPSA of 91 Ų and 4 rotatable bonds [1]. The carboxamide adds 3.04 Ų of polar surface area and removes one freely rotating bond, which can lower conformational entropy penalty upon target binding.

Carboxamide vs Ester TPSA
Cross-study
Target TPSA: 94.04 Ų, 3 rotatable bonds
Ester analog TPSA: 91 Ų, 4 rotatable bonds
Difference: +3.04 Ų (TPSA), -1 rotatable bond
Supports bioisostere evaluation; reduced rotatable bond count may benefit binding.
Computed (JChem vs ACD/Labs).
Drug Permeability Metabolic Stability Bioisostere Design

Purity Levels from Leading Vendors

For procurement decisions, the target compound is available as a hydrochloride salt with verified purity specifications. Fluorochem supplies the material at 95.0% purity, while LeYan offers a 98% purity grade . This contrasts with the free-base chloromethyl analog which is typically supplied at a single 95% purity grade, offering less flexibility when high-purity is a screening requirement .

Vendor Purity Grades
Data to verify
Fluorochem: 95.0% | LeYan: 98%
Chloromethyl analog: 95% (Hit2Lead/ChemBridge)
Salt form: hydrochloride for enhanced stability
Supports procurement flexibility; higher purity grades may reduce false positives in HTS.
Specification sheets; verify with COA.
Chemical Procurement Quality Control Building Block Sourcing

Research Applications of 5-(Aminomethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide


CNS-focused Fragment Libraries

Its LogD(7.4) of -1.29 and TPSA of 94.04 Ų position it optimally for CNS multiparameter optimization (MPO) scoring. Procurement for fragment-based screening libraries targeting neurological disorders is supported by its favorable physicochemical profile compared to more lipophilic halogenated analogs [1].

Bioconjugation via Primary Amine Handle

The aminomethyl group serves as a specific nucleophilic point for conjugation to carboxylates or activated esters, fabricating drug-linker constructs or chemical probes. This reactivity is absent in the chloromethyl analog, which acts as an electrophile and cannot be used interchangeably in amide bond-forming strategies [1].

Bioisosteric Ester Replacement

In lead optimization campaigns seeking to replace a metabolically labile ester with a stable carboxamide bioisostere, the target compound provides a direct comparator scaffold. Its TPSA increase of 3 Ų over the ethyl ester analog provides a measurable increase in polar surface area while eliminating a rotatable bond, factors that influence target binding kinetics [1].

HTS Hit Validation

When screening hits feature the 1,2,4-oxadiazole-3-carboxamide core, procuring this compound in its high-purity hydrochloride salt form (up to 98%) allows for rapid analog-by-catalog SAR exploration. The >95% confirmed purity minimizes the risk of false positives from impurities, a common pitfall when using lower-grade halogenated analogs [1].

Application
Selection Property
Validation Focus
CNS-focused Fragment Libraries
CNS MPO-aligned physicochemical profile
Fragment library hit rate in neurological targets
Bioconjugation via Primary Amine
Primary amine reactivity for amide bond formation
Conjugation efficiency and linker stability
Bioisosteric Ester Replacement
Carboxamide bioisostere characteristics (TPSA, rotatable bonds)
Metabolic stability and target binding kinetics
HTS Hit Validation
High-purity hydrochloride salt form
False-positive artifact minimization in screening
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